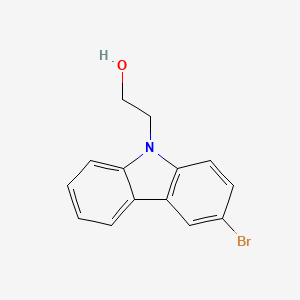
2-(3-Bromocarbazol-9-yl)ethanol
Overview
Description
2-(3-Bromocarbazol-9-yl)ethanol is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields due to their unique structural and electronic properties. This compound, specifically, features a bromine atom attached to the carbazole moiety, which can significantly influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromocarbazol-9-yl)ethanol typically involves the bromination of carbazole followed by the introduction of an ethanol group. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents under mild conditions .
Another method involves the Grignard reaction, where a brominated carbazole is reacted with an ethylene oxide in the presence of a Grignard reagent to form the desired ethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromocarbazol-9-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-Bromocarbazol-9-yl)acetaldehyde.
Reduction: Formation of 2-(3-Hydrocarbazol-9-yl)ethanol.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromocarbazol-9-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Bromocarbazol-9-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions. The bromine atom and the ethanol group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-(9H-Carbazol-9-yl)ethanol: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromocarbazole: Lacks the ethanol group, affecting its solubility and chemical behavior.
2-(3,6-Dibromocarbazol-9-yl)ethanol: Contains an additional bromine atom, which can further alter its properties and applications.
Uniqueness
2-(3-Bromocarbazol-9-yl)ethanol is unique due to the presence of both the bromine atom and the ethanol group, which confer distinct reactivity and versatility in various applications. Its ability to undergo diverse chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(3-bromocarbazol-9-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16(14)7-8-17/h1-6,9,17H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOHTOGBOBSSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-methyl-2-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4790681.png)
![1-(2,2-dimethylpropanoyl)-N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B4790687.png)
![2,4-dichloro-N-[4-iodo-2-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide](/img/structure/B4790689.png)
![4-{[(tert-butylamino)carbonyl]amino}butanoic acid](/img/structure/B4790719.png)
![2-{[(5-TERT-BUTYL-2-METHOXYPHENYL)CARBAMOYL]METHOXY}ACETIC ACID](/img/structure/B4790727.png)
![N'-bicyclo[3.2.0]hept-2-en-6-ylidene-2,5-dihydroxybenzohydrazide](/img/structure/B4790735.png)

![ethyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4790746.png)
METHANONE](/img/structure/B4790754.png)
![N-(2-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4790776.png)
![5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4790784.png)

![N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(2-FLUOROPHENYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4790803.png)
![4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1-METHYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4790804.png)
